N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound characterized by its adamantane core, a bulky and rigid structure that imparts unique physical and chemical properties. The presence of the adamantyl group, along with the chlorophenoxy and methylpropanamide moieties, makes this compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multiple steps:
Adamantyl Derivative Preparation: The starting material, 1-adamantylamine, is alkylated with 2-bromoethylamine hydrobromide to form N-(2-adamantyl)ethylamine.
Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with 2-bromo-2-methylpropanoic acid in the presence of a base (e.g., potassium carbonate) to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Amide Bond Formation: The final step involves coupling the N-(2-adamantyl)ethylamine with 2-(4-chlorophenoxy)-2-methylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The adamantyl group is known for enhancing the lipophilicity and metabolic stability of drugs, making this compound a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the formulation of advanced materials, such as high-performance polymers and coatings, due to its structural rigidity and chemical stability.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative used in the synthesis of various pharmaceuticals.
2-(4-Chlorophenoxy)-2-methylpropanoic acid: A precursor in the synthesis of the target compound.
N-(2-Adamantyl)ethylamine: An intermediate in the synthetic route.
Uniqueness
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the combination of its adamantyl core and chlorophenoxy moiety, which imparts distinct physical and chemical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-21(2,26-19-5-3-18(23)4-6-19)20(25)24-8-7-22-12-15-9-16(13-22)11-17(10-15)14-22/h3-6,15-17H,7-14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDOJOZNVFXLBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC12CC3CC(C1)CC(C3)C2)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.